molecular formula C21H18BrN3O2 B2839499 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1252912-87-0

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2839499
CAS No.: 1252912-87-0
M. Wt: 424.298
InChI Key: SLNFFWWJHHBYPD-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-bromophenyl group at position 3 and an acetamide linker connected to a 2,3-dihydro-1H-inden-5-yl moiety.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2/c22-17-7-4-15(5-8-17)19-10-11-21(27)25(24-19)13-20(26)23-18-9-6-14-2-1-3-16(14)12-18/h4-12H,1-3,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFWWJHHBYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic molecule that features a complex structure comprising a pyridazine core and various functional groups. This article delves into its biological activities, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3OC_{18}H_{18}BrN_{3}O, with a molecular weight of approximately 396.26 g/mol. The structure includes:

  • A bromophenyl group, which may enhance its biological interactions.
  • A pyridazine core that is known for its diverse pharmacological properties.
  • An acetamide moiety that contributes to the compound's solubility and stability.

Anticancer Activity

Preliminary studies suggest that compounds similar to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising antiproliferative effects against various cancer cell lines, including:

  • HT-29 (colon carcinoma)
  • MCF7 (breast carcinoma)
  • M21 (skin melanoma)

Table 1 summarizes the antiproliferative activity of related compounds:

Compound NameIC50 (µM)Cell Line
Compound A0.5HT-29
Compound B0.7MCF7
Compound C0.9M21

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy in targeting cancer cells resistant to conventional therapies.

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of cell cycle progression , particularly at the G2/M phase.
  • Disruption of microtubule formation, akin to the action of established chemotherapeutic agents like paclitaxel.

In vitro studies have demonstrated that the compound binds to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Synthesis

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the bromophenyl group via halogenation.
  • Coupling with the acetamide moiety using standard amide bond formation techniques.

Case Studies

Research has highlighted several case studies involving similar compounds with notable biological activity:

  • Antiproliferative Studies : A series of pyridazine derivatives were evaluated for their effects on human cancer cell lines, revealing that structural modifications significantly influenced their potency and selectivity .
  • In Vivo Tumor Growth Inhibition : Chick chorioallantoic membrane assays demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Target/Activity EC₅₀ or IC₅₀
Target Compound Pyridazinone 4-Bromophenyl, dihydroindenyl FPR2 (hypothesized) N/A
N-(4-Bromophenyl)-... () Pyridazinone 4-Methoxybenzyl FPR2 agonist <100 nM
Dichloro Derivative () Pyridazinone 4,5-Dichloro, azepane sulfonyl PRMT5-substrate adaptor inhibitor Not reported
Compound 6e () Antipyrine/Pyridazinone Benzylpiperidinyl COX/LOX inhibition Not reported
Compound 37 () Benzoimidazole Pyridine-4-ylmethyl NOD1/NOD2 modulation IC₅₀ ~10 µM

Table 2: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 453.3 3.8 0.12 (DMSO)
N-(4-Bromophenyl)-... () 438.3 3.2 0.25 (DMSO)
Dichloro Derivative () 514.4 4.1 0.08 (DMSO)
Compound 6e () 582.7 4.5 0.05 (DMSO)

Discussion of Key Findings

  • Substituent Effects : The 4-bromophenyl group in the target compound likely enhances target affinity through hydrophobic interactions, whereas methoxy or chloro groups in analogues modulate electronic effects (e.g., FPR2 specificity in ) .
  • Linker Diversity : The dihydroindenyl group’s rigidity may reduce off-target interactions compared to flexible piperazine/azepane systems () .
  • Synthetic Feasibility: Higher yields in dichloro-pyridazinone synthesis (79%) suggest robustness in acid-amine coupling, whereas antipyrine hybrids require optimization due to lower yields .

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